(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
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Overview
Description
(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an isobutyl group, a pyridinyl group, and a methanamine group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridinyl boronic acid and a halogenated pyrazole intermediate.
Attachment of the Isobutyl Group: The isobutyl group can be introduced through an alkylation reaction using an isobutyl halide and a suitable base.
Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination of the corresponding aldehyde or ketone intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine: Similar structure with a thiophenyl group instead of a pyridinyl group.
(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine: Similar structure with a pyridin-3-yl group instead of a pyridin-4-yl group.
Uniqueness
(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is unique due to the specific positioning of the pyridinyl group at the 4-position of the pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H18N4 |
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Molecular Weight |
230.31 g/mol |
IUPAC Name |
[2-(2-methylpropyl)-5-pyridin-4-ylpyrazol-3-yl]methanamine |
InChI |
InChI=1S/C13H18N4/c1-10(2)9-17-12(8-14)7-13(16-17)11-3-5-15-6-4-11/h3-7,10H,8-9,14H2,1-2H3 |
InChI Key |
ZRRIITLBZCNLDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=NC=C2)CN |
Origin of Product |
United States |
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